(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.
Protection and Functionalization: The amino and hydroxyl groups are protected using appropriate protecting groups to prevent unwanted reactions.
Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Deprotection and Purification: The protecting groups are removed, and the compound is purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to specific active sites, thereby influencing the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
- (2R,4R)-Methyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
Compared to similar compounds, (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a unique benzyl group that enhances its reactivity and binding affinity. This makes it particularly valuable in the synthesis of pharmaceuticals where specific structural features are required for biological activity.
Properties
IUPAC Name |
benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNJVMWXFRKOG-MNMPKAIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662606 |
Source
|
Record name | Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217734-12-7 |
Source
|
Record name | Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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